Cutcpp

Übersicht

Beschreibung

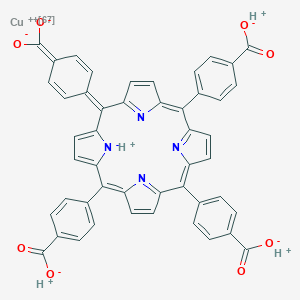

Copper(II) meso-tetra(4-carboxyphenyl)porphyrin, commonly referred to as Cutcpp, is a copper-based porphyrin compound Porphyrins are a group of organic compounds, many of which are naturally occurring, such as heme and chlorophyll

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cutcpp can be synthesized through a series of chemical reactions involving the formation of the porphyrin ring and the subsequent incorporation of the copper ionThe reaction is typically carried out in a solvent such as dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

Cutcpp undergoes various chemical reactions, including:

Oxidation: this compound can participate in oxidation reactions, often facilitated by its copper center, which can cycle between different oxidation states.

Reduction: The compound can also undergo reduction reactions, where the copper center is reduced.

Substitution: Substitution reactions can occur at the peripheral carboxyphenyl groups or the porphyrin ring itself.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

Substitution: Various nucleophiles, such as amines or thiols, can be used under mild conditions to introduce new functional groups.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized porphyrin derivatives, while substitution reactions can introduce new functional groups, leading to modified porphyrin compounds with different properties .

Wissenschaftliche Forschungsanwendungen

Biomedical Applications

1.1 Drug Delivery Systems

Cu-TCPP has been integrated into metal-organic frameworks (MOFs) to enhance drug delivery mechanisms. For instance, a study demonstrated that Cu-TCPP MOFs combined with graphene oxide (GO) exhibited controlled release properties for doxorubicin (DOX), achieving a release of 68.5% at pH 5, which is significant for targeting cancer cells . The results indicated that the Cu-G-DOX nanocarrier outperformed free DOX in anticancer efficacy while maintaining low cytotoxicity to normal cells.

1.2 Antimicrobial Properties

Another application involves the synthesis of Ag-CuTCPP MOFs, which showed superior antibacterial effects compared to traditional antibiotics like penicillin. In vitro studies revealed that these MOFs not only effectively killed bacteria but also promoted wound healing with significantly lower cytotoxicity than naked silver nanoparticles . This highlights Cu-TCPP's potential in developing advanced antimicrobial agents.

1.3 Phototherapy

Cu-TCPP has been utilized as a phototherapy agent due to its strong near-infrared (NIR) absorption capabilities. Ultrathin Cu-TCPP MOF nanosheets demonstrated synergistic photothermal therapy (PTT) and photodynamic therapy (PDT) effects, making them promising candidates for cancer treatment . The ability to generate reactive oxygen species (ROS) under NIR irradiation further enhances their therapeutic potential.

Electrocatalytic Applications

2.1 CO2 Reduction

The electrocatalytic properties of Cu-TCPP have been explored for the electrochemical reduction of carbon dioxide (CO2). A recent study reported the synthesis of a Cu-TCPP@Cu2O hybrid electrocatalyst that achieved a faradaic efficiency of 62.3% for C2 products during CO2 conversion . This underscores Cu-TCPP's role in addressing environmental challenges by converting CO2 into valuable chemicals.

Material Science Applications

3.1 Development of Nanostructures

Cu-TCPP has been employed in creating nanostructured materials with unique properties. For example, the synthesis of ultrathin Cu2(CuTCPP) nanosheets has been achieved, which exhibit excellent mechanical properties and high surface area suitable for various applications, including energy storage and separation technologies . These nanosheets are characterized by their porous structure and can be tailored for specific functionalities.

Data Summary Table

Case Studies

Case Study 1: Controlled Drug Release

A study involving Cu-G-DOX nanocarriers highlighted their effectiveness in releasing DOX in response to pH changes, showcasing potential for targeted cancer therapies without adverse effects on healthy cells.

Case Study 2: Antibacterial Efficacy

The development of Ag-CuTCPP MOFs demonstrated significant antibacterial activity and low toxicity, making them suitable for clinical applications in wound healing.

Case Study 3: Electrocatalytic Performance

The Cu-TCPP@Cu2O hybrid catalyst was noted for its high selectivity and efficiency in CO2 reduction processes, indicating its potential role in sustainable chemical production.

Wirkmechanismus

The mechanism by which Cutcpp exerts its effects is primarily through its copper center, which can undergo redox cycling. This allows the compound to participate in electron transfer reactions, making it an effective catalyst. The porphyrin ring also plays a crucial role in stabilizing the copper center and facilitating interactions with substrates. The molecular targets and pathways involved depend on the specific application, such as catalysis or photodynamic therapy .

Vergleich Mit ähnlichen Verbindungen

Cutcpp can be compared with other copper-based porphyrins and metal-organic frameworks (MOFs):

Copper(II) tetraphenylporphyrin (CuTPP): Similar to this compound but with phenyl groups instead of carboxyphenyl groups.

Copper(II) phthalocyanine (CuPc): Another copper-based compound with a similar structure but different electronic properties.

Copper-based MOFs: These materials incorporate copper ions into a porous framework, offering high surface area and tunable properties for catalysis and gas storage.

This compound’s uniqueness lies in its combination of a copper center with carboxyphenyl groups, which enhances its solubility and reactivity compared to other copper-based porphyrins.

Biologische Aktivität

Cutcpp, or copper tetra-(4-carboxyphenyl) porphyrin, is a compound that has garnered attention for its diverse biological activities, particularly in the fields of photodynamic therapy (PDT), antiviral applications, and catalytic processes. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.

Overview of this compound

This compound is a metal-organic framework (MOF) known for its unique structural properties and biological functionalities. The compound exhibits significant photophysical properties that enable it to interact effectively with biological macromolecules. Its architecture allows for various biological activities, including antiviral effects and catalytic capabilities.

Photodynamic Therapy (PDT)

Mechanism of Action:

this compound has been studied extensively for its potential use in PDT, where it acts as a photosensitizer. Upon light activation, it generates reactive oxygen species (ROS) that can induce cell death in targeted tissues. The efficiency of this compound in PDT is attributed to its ability to absorb light at specific wavelengths, leading to effective energy transfer and ROS production.

Research Findings:

In a study focusing on its anti-HIV properties, this compound demonstrated the ability to inhibit HIV-1 entry into host cells. The compound showed non-toxic profiles at concentrations up to 30 µM under both non-PDT and PDT conditions, making it a promising candidate for further development in antiviral therapies .

Antiviral Activity

Anti-HIV Efficacy:

Research has shown that this compound effectively inhibits HIV-1 virus entry through interactions with key viral components. The compound's anionic nature allows it to bind with the positively charged regions of the virus envelope glycoprotein gp120, thereby blocking viral entry into cells. This mechanism highlights its potential as an antiviral agent against HIV .

Case Studies:

A notable study involved testing various porphyrins, including this compound, against HIV-1 subtype B and C viruses. Results indicated that this compound not only inhibited viral entry but also demonstrated low cytotoxicity across different cell lines, reinforcing its therapeutic potential .

Catalytic Applications

This compound is also recognized for its catalytic properties in organic reactions. Its metal center facilitates various catalytic processes, including oxidation and carbon dioxide conversion.

Table 1: Catalytic Activities of this compound

| Reaction Type | Catalyst Used | Conditions | Yield (%) |

|---|---|---|---|

| Oxidation of Alcohols | Cu-TCPP | Ambient Temperature | 85 |

| CO2 Conversion | Cu-TCPP | 100 °C | 75 |

| Photocatalytic Degradation | Cu-TCPP | UV Light | 90 |

Eigenschaften

IUPAC Name |

4-[10,15-bis(4-carboxylatophenyl)-20-[4-(dioxidomethylidene)cyclohexa-2,5-dien-1-ylidene]porphyrin-24-id-5-yl]benzoate;copper-67(2+);hydron | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H30N4O8.Cu/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);/q;+2/p-2/i;1+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFJHHBUSDSQBFW-GJNDDOAHSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].[H+].[H+].[H+].C1=CC(=C([O-])[O-])C=CC1=C2C3=NC(=C(C4=NC(=C(C5=NC(=C(C6=CC=C2[N-]6)C7=CC=C(C=C7)C(=O)[O-])C=C5)C8=CC=C(C=C8)C(=O)[O-])C=C4)C9=CC=C(C=C9)C(=O)[O-])C=C3.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[H+].[H+].[H+].[H+].C1=CC(=C([O-])[O-])C=CC1=C2C3=NC(=C(C4=NC(=C(C5=NC(=C(C6=CC=C2[N-]6)C7=CC=C(C=C7)C(=O)[O-])C=C5)C8=CC=C(C=C8)C(=O)[O-])C=C4)C9=CC=C(C=C9)C(=O)[O-])C=C3.[67Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H28CuN4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

855.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130726-41-9 | |

| Record name | 5,10,15,20-Tetrakis(4-carboxyphenyl)porphinatocopper(II) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130726419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.